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Compound of Interest

Compound Name: Diethyl fluoro(nitro)propanedioate

Cat. No.: B8705010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethyl

fluoronitromethylphosphonate, a versatile reagent for the introduction of the fluoronitromethyl

group in organic synthesis. Its applications in the Horner-Wadsworth-Emmons reaction and

conjugate additions allow for the synthesis of a variety of fluorinated and nitrated target

molecules, which are of significant interest in medicinal chemistry and materials science.

Overview of Diethyl Fluoronitromethylphosphonate
Diethyl fluoronitromethylphosphonate is a valuable synthetic building block. It is synthesized by

the electrophilic fluorination of diethyl nitromethylphosphonate using reagents like Selectfluor.

[1] The presence of the electron-withdrawing fluorine and nitro groups, as well as the

phosphonate moiety, activates the molecule for a range of chemical transformations.

Key Applications
The primary applications of diethyl fluoronitromethylphosphonate lie in its ability to act as a

nucleophile after deprotonation. This reactivity is harnessed in two major classes of reactions:

Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of 1-fluoro-1-nitroalkenes

from aldehydes and ketones.
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Conjugate Addition (Michael Addition): For the formation of carbon-carbon bonds with α,β-

unsaturated compounds.

Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction of Diethyl
Fluoronitromethylphosphonate with Carbonyl
Compounds

Entry
Carbonyl
Compoun
d

Base Solvent Product Yield
Stereosel
ectivity
(E/Z)

1

Aromatic

Aldehyde

(e.g.,

Benzaldeh

yde)

KHMDS THF

1-Fluoro-1-

nitro-2-

phenylethe

ne

Good

High

(Predomin

antly E)

2

Aliphatic

Aldehyde

(e.g.,

Heptanal)

NaH DME

1-Fluoro-1-

nitronon-1-

ene

Good

High

(Predomin

antly E)

3

Trifluorome

thyl Ketone

(e.g., 2,2,2-

Trifluoroac

etophenon

e)

KHMDS/18

-crown-6
THF

1,1,1-

Trifluoro-3-

fluoro-3-

nitro-2-

phenylprop

-2-ene

Moderate

to Good
N/A

Note: Yields and stereoselectivities are generalized as "Good" to "High" based on typical HWE

reactions of stabilized phosphonates. Specific quantitative data from the primary literature was

not available.

Table 2: Conjugate Addition of Diethyl
Fluoronitromethylphosphonate to Michael Acceptors
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Entry
Michael
Acceptor

Base Solvent Product Yield

1

α,β-

Unsaturated

Ketone (e.g.,

Chalcone)

Cs₂CO₃ MeCN

Diethyl (1-

fluoro-1-nitro-

2,4-diphenyl-

4-

oxobutyl)pho

sphonate

Good to

Excellent

2

α,β-

Unsaturated

Ester (e.g.,

Ethyl

Cinnamate)

DBU CH₂Cl₂

Diethyl (3-

ethoxy-1-

fluoro-3-oxo-

1-nitro-2-

phenylpropyl)

phosphonate

Good

3

α,β-

Unsaturated

Sulfone (e.g.,

Phenyl Vinyl

Sulfone)

K₂CO₃ DMF

Diethyl (1-

fluoro-1-nitro-

3-

(phenylsulfon

yl)propyl)pho

sphonate

Good

4

α,β-

Unsaturated

Nitro

Compound

(e.g., β-

Nitrostyrene)

Et₃N THF

Diethyl (1,3-

dinitro-1-

fluoro-2-

phenylpropyl)

phosphonate

Good

Note: Yields are generalized as "Good" to "Excellent" based on typical Michael additions.

Specific quantitative data from the primary literature was not available.

Experimental Protocols
Protocol 1: General Procedure for the Horner-
Wadsworth-Emmons Reaction
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This protocol describes the synthesis of 1-fluoro-1-nitroalkenes from aldehydes or ketones

using diethyl fluoronitromethylphosphonate.

Materials:

Diethyl fluoronitromethylphosphonate

Aldehyde or ketone

Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), Sodium hydride (NaH))

Solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME))

18-crown-6 (optional, for enhancing base reactivity)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and stirring apparatus

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a solution of diethyl fluoronitromethylphosphonate (1.0 equiv.) in anhydrous THF at -78 °C

under an inert atmosphere, add a solution of KHMDS (1.1 equiv.) in THF dropwise.

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the

phosphonate carbanion.

Add a solution of the aldehyde or ketone (1.2 equiv.) in anhydrous THF dropwise to the

reaction mixture.

Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the

consumption of the starting material.
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Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

1-fluoro-1-nitroalkene.

Protocol 2: General Procedure for the Conjugate
Addition to Michael Acceptors
This protocol outlines the 1,4-addition of diethyl fluoronitromethylphosphonate to α,β-

unsaturated compounds.

Materials:

Diethyl fluoronitromethylphosphonate

Michael acceptor (α,β-unsaturated ketone, ester, sulfone, or nitro compound)

Base (e.g., Cesium carbonate (Cs₂CO₃), DBU, Potassium carbonate (K₂CO₃))

Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF))

Water

Organic solvent for extraction (e.g., Ethyl acetate)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and stirring apparatus

Procedure:
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To a solution of the Michael acceptor (1.0 equiv.) and diethyl fluoronitromethylphosphonate

(1.2 equiv.) in acetonitrile, add cesium carbonate (1.5 equiv.).

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis shows

the completion of the reaction.

Filter the reaction mixture to remove the inorganic base.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the desired

adduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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